molecular formula C13H15BrFNO B1421010 N-Cyclohexyl 3-bromo-4-fluorobenzamide CAS No. 1065074-00-1

N-Cyclohexyl 3-bromo-4-fluorobenzamide

Cat. No.: B1421010
CAS No.: 1065074-00-1
M. Wt: 300.17 g/mol
InChI Key: MMIVSOVGVFUMDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl 3-bromo-4-fluorobenzamide typically involves the reaction of 3-bromo-4-fluorobenzoic acid with cyclohexylamine . The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl 3-bromo-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Chemistry

N-Cyclohexyl 3-bromo-4-fluorobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for diverse chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Reduction Reactions : It can be reduced to form corresponding amines or alcohols.
  • Oxidation Reactions : The benzamide structure can be oxidized to yield carboxylic acids or other derivatives.

Biology

Research indicates that this compound exhibits notable biological activities , particularly in antimicrobial and anticancer contexts:

  • Antimicrobial Activity : Initial studies suggest that this compound may inhibit bacterial growth, attributed to its halogen substituents enhancing potency against various pathogens.
  • Anticancer Activity : Preliminary findings show that this compound can inhibit cell proliferation in cancer cell lines by interfering with key signaling pathways. Its mechanisms may involve enzyme inhibition and receptor modulation.

Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell growth. This suggests its potential as a novel therapeutic agent against certain cancers.

Antimicrobial Activity

Research on related compounds demonstrated significant inhibition of bacterial growth, indicating that modifications to the benzene ring can enhance antimicrobial efficacy. Further studies are needed to quantify the specific antimicrobial effects of this compound against various strains.

Biological Activity

N-Cyclohexyl 3-bromo-4-fluorobenzamide is a synthetic organic compound notable for its unique molecular structure, which includes a cyclohexyl group attached to the nitrogen atom of the amide functional group. The compound features a benzene ring with bromine at the 3-position and fluorine at the 4-position, contributing to its distinct chemical and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C13H14BrFNO
  • Molecular Weight : Approximately 334.61 g/mol
  • Structural Features :
    • Bromine and fluorine substituents enhance reactivity.
    • The bulky cyclohexyl group influences solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of halogens (bromine and fluorine) facilitates unique interactions such as hydrogen bonding and hydrophobic effects, which can significantly influence its pharmacodynamics.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease pathways, particularly in cancer and infectious diseases.
  • Receptor Modulation : It has been suggested that this compound may interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmitter release and synaptic transmission .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer contexts. Initial findings suggest that this compound may interact with proteins involved in signaling pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions have demonstrated enhanced potency against bacterial strains. The activity of this compound against specific pathogens remains an area for further investigation.

Anticancer Activity

This compound has been explored for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by interfering with key cellular pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-Cyclohexyl 3-fluorobenzamideLacks bromine substitutionFocuses on fluorine's role without halogen enhancement
N-Cyclohexyl 3-bromo-4-methoxybenzamideContains methoxy groupDifferent functional group alters biological activity
N-Cyclopentyl 3-bromo-4-fluorobenzamideCyclopentyl group instead of cyclohexylSmaller cyclic structure may affect biological activity
2-Bromo-N-cyclohexyl-5-fluorobenzamideDifferent positions for bromine and fluorinePotentially different pharmacological properties

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as a novel therapeutic agent .
  • Antimicrobial Activity : Research conducted on related compounds demonstrated significant inhibition of bacterial growth, indicating that modifications to the benzene ring can enhance antimicrobial efficacy.

Properties

IUPAC Name

3-bromo-N-cyclohexyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO/c14-11-8-9(6-7-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIVSOVGVFUMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674540
Record name 3-Bromo-N-cyclohexyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-00-1
Record name 3-Bromo-N-cyclohexyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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